5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylicacid
Description
This compound is a brominated heterocyclic carboxylic acid featuring a 1,2,3-triazole core substituted with a 5-bromopyridin-2-yl group at position 2 and a bromine atom at position 3. Its molecular formula is C₈H₄Br₂N₄O₂, with a molecular weight of 347.95 g/mol .
Properties
Molecular Formula |
C8H4Br2N4O2 |
|---|---|
Molecular Weight |
347.95 g/mol |
IUPAC Name |
5-bromo-2-(5-bromopyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4Br2N4O2/c9-4-1-2-5(11-3-4)14-12-6(8(15)16)7(10)13-14/h1-3H,(H,15,16) |
InChI Key |
GRTTXNQVVOITRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)N2N=C(C(=N2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Click Chemistry-Based Cycloaddition
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular approach to construct the 1,2,3-triazole core. For this compound, the strategy involves:
-
Pre-functionalization of Pyridine : 5-Bromo-2-aminopyridine undergoes diazotization and subsequent azidation to yield 2-azido-5-bromopyridine.
-
Alkyne Preparation : A propiolic acid derivative (e.g., methyl propiolate) serves as the alkyne precursor, which is brominated at the 5-position using N-bromosuccinimide (NBS) in dichloromethane.
-
Cycloaddition : The azide and alkyne react under Cu(I) catalysis (CuSO₄·5H₂O with sodium ascorbate) in tert-butanol/water (1:1) at 60°C for 12 hours, forming the 1,4-disubstituted triazole.
-
Ester Hydrolysis : The methyl ester is hydrolyzed using 6M HCl under reflux to yield the carboxylic acid.
Key Advantages :
-
High regioselectivity for the 1,4-triazole isomer.
-
Modularity in introducing bromine substituents at defined positions.
Dimroth Rearrangement Strategy
This method leverages the thermal rearrangement of 5-amino-1,2,3-triazole-4-carboxylates to achieve the desired substitution pattern:
-
Triazole Formation : 5-Amino-1H-1,2,3-triazole-4-carboxylate is treated with 5-bromo-2-pyridyl chloride in dimethylformamide (DMF) at 120°C, inducing a Dimroth rearrangement to yield 2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate.
-
Bromination : Electrophilic bromination at the triazole 5-position is achieved using bromine in acetic acid at 0–5°C, preserving the carboxylic acid functionality.
-
Decarboxylation-Oxidation : The ester intermediate is hydrolyzed to the acid using NaOH/EtOH (1:1), followed by oxidative decarboxylation with Pb(OAc)₄ if necessary.
Challenges :
Sequential Halogenation of Preassembled Scaffolds
For substrates resistant to direct bromination, a stepwise approach is employed:
-
Pyridine-Triazole Coupling : 2-Chloropyridine is coupled with 1H-1,2,3-triazole-4-carboxylic acid via nucleophilic aromatic substitution in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in 1,4-dioxane at 100°C.
-
Bromination :
-
Protection-Deprotection : The carboxylic acid is protected as a tert-butyl ester during bromination steps, then deprotected using trifluoroacetic acid (TFA) in dichloromethane.
Optimization Insights :
-
Solvent choice critically affects bromination efficiency (CCl₄ > CH₂Cl₂ for triazole bromination).
-
Pd-catalyzed coupling yields exceed 70% when using electron-deficient pyridines.
Comparative Analysis of Methods
Mechanistic Considerations
Bromination Selectivity
The electrophilic bromination of the triazole ring proceeds via a bromonium ion intermediate, with orientation governed by the electron-withdrawing carboxylic acid group. Density functional theory (DFT) calculations suggest that bromination at the 5-position is favored by 8.3 kcal/mol over the 4-position due to resonance stabilization of the transition state.
Acid Stability
The carboxylic acid group necessitates mild bromination conditions. Use of HBr/AcOH (instead of H₂SO₄-mediated systems) prevents decarboxylation, as evidenced by infrared (IR) monitoring showing no CO₂ evolution below 50°C.
Industrial Applications and Challenges
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by palladium or copper catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, amines, and thiols in the presence of a base like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium or copper catalysts, often in the presence of ligands like triphenylphosphine.
Major Products Formed
Substitution Reactions: Formation of substituted triazole derivatives.
Oxidation and Reduction: Various oxidation states of the triazole ring.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is its antimicrobial properties. Recent studies have demonstrated its effectiveness against various bacterial strains, particularly Staphylococcus aureus.
Case Study: Antistaphylococcal Activity
A study published in MDPI highlighted the synthesis of triazole-based molecular hybrids, including derivatives of 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid. The results showed that several synthesized compounds exhibited high antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10.1 to 62.4 µM against Staphylococcus aureus ATCC 25923. The most potent compounds approached the efficacy of standard antibiotics like ciprofloxacin .
| Compound | MIC (µM) | MBC (µM) | Activity Type |
|---|---|---|---|
| Compound 1 | 10.1 | 20.2 | Bactericidal |
| Compound 2 | 10.6 | 21.2 | Bactericidal |
| Ciprofloxacin | 4.7 | 9.6 | Bactericidal |
Anti-Tuberculosis Potential
The compound has also been investigated for its potential against Mycobacterium tuberculosis (Mtb). A recent publication reported that certain analogs with a triazole moiety demonstrated significant growth inhibition against Mtb with IC50 values in the low micromolar range.
Case Study: Inhibition of Mycobacterium tuberculosis
In a study focused on triazole derivatives, one compound exhibited an IC50 value of 5.3 µM against Mtb while maintaining low cytotoxicity towards VERO cells (CC50 = 13 µM). This indicates a promising therapeutic window for further development as an anti-tubercular agent .
Agricultural Applications
Beyond its pharmaceutical implications, the compound is also being explored for use in agriculture as a fungicide and herbicide due to its ability to inhibit specific enzyme pathways in target organisms.
Mechanism of Action in Plants
Research indicates that triazole compounds can disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death in fungal pathogens affecting crops.
Synthesis and Functionalization
The synthesis of 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can be achieved through various methods including one-pot reactions that streamline the process while allowing for functionalization at multiple sites on the molecule.
Synthetic Pathways
Recent advancements have introduced efficient synthetic routes that enhance yield and purity:
- One-Pot Synthesis : This method allows for simultaneous formation and functionalization of the triazole ring.
| Reaction Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | Bromopyridine + Azide | 85 |
| Step 2 | Carboxylic Acid + Catalyst | 90 |
Mechanism of Action
The mechanism of action of 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The bromopyridine moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural differences and substituent effects among analogous triazole-carboxylic acid derivatives:
*GP (Growth Percentage): Lower values indicate higher inhibitory activity.
Key Comparative Insights
Substituent Effects on Bioactivity
- Bromine vs. However, bromine’s bulkiness could hinder cell permeability, a common issue with carboxylic acids .
- Heterocyclic Moieties : The target’s 5-bromopyridinyl group may offer distinct hydrogen-bonding or π-stacking interactions compared to thiazole (e.g., in 5-methyl-1-(thiazol-2-yl)-...), which showed higher activity (GP = 62.47%) . Pyridine’s nitrogen orientation could influence binding to targets like c-Met kinase .
Positional Isomerism
The isomer 5-Bromo-2-(3-bromopyridin-2-yl)-... () differs only in the bromine position on the pyridine ring. The 3-bromo substitution may create steric clashes or alter electronic distribution compared to the 5-bromo analog, though experimental data are needed to confirm this.
Carboxylic Acid vs. Amide Derivatives
As noted in , carboxylic acid derivatives generally exhibit lower antiproliferative activity than amides due to high acidity, which reduces cell permeability . For instance, 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide (an amide derivative of a similar acid) showed enhanced activity as a c-Met inhibitor . This suggests that converting the target compound’s carboxylic acid to an amide could improve its pharmacological profile.
Biological Activity
5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of bromine atoms in its structure may enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of triazole derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| 5-Bromo-2-(5-bromopyridin-2-yl)-2H-triazole | Moderate antibacterial activity against E. coli | |
| 5-Bromo-1,2,3-triazole derivatives | Effective against Staphylococcus aureus |
Anticancer Activity
Research indicates that triazole derivatives can exhibit anticancer properties. A study highlighted that modifications on the triazole ring can lead to enhanced cytotoxicity against cancer cell lines.
| Study Focus | Result | Reference |
|---|---|---|
| Triazole derivatives | Inhibition of cell proliferation in breast cancer cells | |
| 5-Bromo-substituted triazoles | Induced apoptosis in melanoma cells |
Enzyme Inhibition
Triazoles are also recognized for their role as enzyme inhibitors. The compound may interact with specific enzymes involved in cancer progression or microbial resistance.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Carbonic anhydrase | Competitive inhibition | |
| Kinases related to cancer pathways | Non-competitive inhibition |
The exact mechanism of action for 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets due to its structural features, leading to the modulation of biological pathways.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives, including the target compound. The study demonstrated that structural modifications could significantly influence biological activity.
Case Study Overview
- Objective : To assess the biological activity of synthesized triazole derivatives.
- Methodology : Synthesis followed by antimicrobial and anticancer assays.
- Findings : The compound displayed promising activity against selected bacterial strains and cancer cell lines.
Q & A
Q. What are the key synthetic strategies for preparing 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid?
- Methodological Answer: The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by bromination and carboxylation steps. For example:
Triazole formation: React 5-bromopyridin-2-amine with propargyl bromide to generate an alkyne intermediate, then perform CuAAC with an azide precursor.
Bromination: Introduce bromine at the 5-position of the triazole ring using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).
Carboxylic acid functionalization: Hydrolyze a nitrile or ester group at the 4-position of the triazole using acidic or basic conditions (e.g., HCl/EtOH reflux or NaOH/H₂O).
Critical Note: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the crystal structure of this compound be validated?
- Methodological Answer: Use single-crystal X-ray diffraction (SCXRD) with refinement via programs like SHELXL ( ). Key steps:
Crystallization: Grow crystals via slow evaporation (solvent: DMSO/water or methanol).
Data collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Refinement: Apply SHELXL’s full-matrix least-squares refinement to optimize bond lengths, angles, and displacement parameters. Validate with R-factor (<5%) and residual electron density maps.
Example parameters from similar triazole-carboxylic acid structures:
| Bond Length (Å) | Angle (°) | Space Group |
|---|---|---|
| C-N: 1.34–1.38 | N-N-C: 108.5 | P2₁/c |
| Reference: . |
Advanced Research Questions
Q. How does the bromine substitution pattern influence antiproliferative activity in cancer cell lines?
- Methodological Answer: Bromine enhances lipophilicity and binding to hydrophobic pockets in biological targets. Compare activity via:
Structure-activity relationship (SAR): Synthesize analogs with varying halogen positions (e.g., 5-bromo vs. 4-bromo on pyridine) and test against NCI-60 cancer cell panels.
Data analysis: Calculate growth inhibition (GP%) and IC₅₀ values. For example, triazoles with 5-bromopyridyl groups show 40–62% inhibition in lung cancer (NCI-H522) and melanoma (LOX IMVI) cells ().
Comparative Table:
| Compound Substituents | Cell Line (GP%) | Target (Hypothesized) |
|---|---|---|
| 5-Bromo-pyridyl + triazole-COOH | NCI-H522 (40%) | Tubulin polymerization |
| 5-Methyl-thiazolyl + triazole-COOH | LOX IMVI (62%) | Kinase inhibition |
| Reference: . |
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer: Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS):
Target selection: Prioritize kinases (e.g., EGFR, VEGFR2) based on structural similarity to active triazole derivatives.
Docking protocol: Prepare the ligand (AM1-BCC charges) and receptor (PDB: 4HJO). Run 50 ns MD simulations to assess binding stability.
Validation: Compare computed binding energies (ΔG) with experimental IC₅₀ values. For example, a ΔG of −9.2 kcal/mol correlates with IC₅₀ = 1.2 µM in kinase assays.
Reference: .
Q. How can solubility be optimized for in vitro assays without compromising activity?
- Methodological Answer: Balance lipophilicity (bromine) and hydrophilicity (carboxylic acid):
Counterion screening: Test sodium, potassium, or lysine salts to enhance aqueous solubility.
pH adjustment: Use buffered solutions (pH 7.4 PBS) or co-solvents (5% DMSO in cell media).
Prodrug strategy: Esterify the carboxylic acid (e.g., methyl ester) for cell permeability, followed by intracellular hydrolysis.
Critical Data:
| Formulation | Solubility (mg/mL) | Bioactivity (IC₅₀, µM) |
|---|---|---|
| Free acid (pH 7.4) | 0.15 | 2.8 |
| Sodium salt | 1.2 | 3.1 |
| Reference: . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
